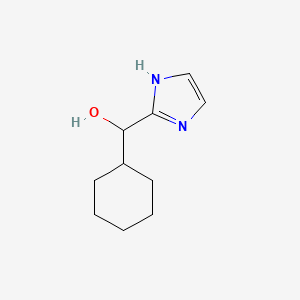

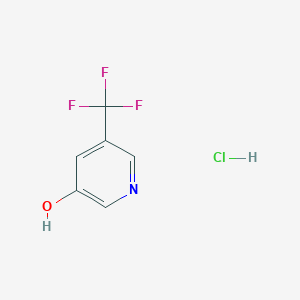

![molecular formula C17H17ClN2O3S B2958351 2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-82-4](/img/structure/B2958351.png)

2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a unique chemical with the linear formula C17H16ClNO4S. It has a molecular weight of 365.838 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product identity and/or purity .Scientific Research Applications

Anti-Inflammatory and Antioxidant Applications

A study by Kumar et al. (2008) synthesized derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide through the Gewald reaction and evaluated them for their in vitro anti-inflammatory and antioxidant activities. These derivatives exhibited comparable activities to ibuprofen and ascorbic acid, respectively, suggesting their potential as anti-inflammatory and antioxidant agents Kumar, Anupama, & Khan, 2008.

CNS Depressant Activity

Bhattacharjee, Saravanan, and Mohan (2011) investigated the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide using the Gewald reaction. These compounds were characterized and screened for their CNS depressant activity, highlighting the potential of thiophene derivatives in the development of new CNS depressant drugs Bhattacharjee, Saravanan, & Mohan, 2011.

Antimicrobial Activity

Another study by Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activity. These compounds were found to possess significant antimicrobial properties, indicating their usefulness in developing new antimicrobial agents Arora, Saravanan, Mohan, & Bhattacharjee, 2013.

Anticonvulsant Properties

Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones related to thiophene derivatives. Their research provides insights into the structural aspects that contribute to the anticonvulsant properties of these compounds Kubicki, Bassyouni, & Codding, 2000.

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and evaluated their anticancer activity. These compounds showed promising inhibitory activity against various cancer cell lines, highlighting the potential of thiophene derivatives in cancer therapy Atta & Abdel‐Latif, 2021.

Mechanism of Action

Target of Action

The primary target of this compound, also known as CBA, is TMEM206 . TMEM206 is a protein that conducts chloride ions (Cl-) across plasma and vesicular membranes .

Mode of Action

CBA acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH .

Biochemical Pathways

Tmem206 is known to play a role in various physiological functions, such as cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, CBA may potentially impact these processes.

Pharmacokinetics

The compound’s inhibitory efficacy is known to be ph-dependent, with more effective inhibition occurring at lower ph levels .

Action Environment

The action of CBA is influenced by the pH of its environment. . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the acidity of its environment.

Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .

Safety and Hazards

properties

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-19-16(22)15-12-3-2-4-13(12)24-17(15)20-14(21)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCGMQHGLVFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)

![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)